
4-(4-(Oxiran-2-ylmethoxy)-4,5-dihydro-1,2,5-thiadiazol-3-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(Oxiran-2-ylmethoxy)-4,5-dihydro-1,2,5-thiadiazol-3-yl)morpholine is a complex organic compound that features a morpholine ring, an oxirane (epoxide) group, and a thiadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Oxiran-2-ylmethoxy)-4,5-dihydro-1,2,5-thiadiazol-3-yl)morpholine typically involves multiple steps. One common method involves the reaction of morpholine with an epoxide-containing compound, followed by the introduction of the thiadiazole ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
4-(4-(Oxiran-2-ylmethoxy)-4,5-dihydro-1,2,5-thiadiazol-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide group typically yields diols, while reduction of the thiadiazole ring can produce various reduced sulfur-containing compounds.
科学的研究の応用
4-(4-(Oxiran-2-ylmethoxy)-4,5-dihydro-1,2,5-thiadiazol-3-yl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability and resistance to degradation.
作用機序
The mechanism of action of 4-(4-(Oxiran-2-ylmethoxy)-4,5-dihydro-1,2,5-thiadiazol-3-yl)morpholine involves its interaction with specific molecular targets. The epoxide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The thiadiazole ring can interact with metal ions and other cofactors, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
4-(Oxiran-2-ylmethyl)morpholine: Similar structure but lacks the thiadiazole ring.
4-(Oxiran-2-ylmethoxy)benzoic acid: Contains an epoxide group but has a benzoic acid moiety instead of a morpholine ring.
4-(4-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl)morpholine: Similar structure but with different substitution patterns on the thiadiazole ring.
Uniqueness
4-(4-(Oxiran-2-ylmethoxy)-4,5-dihydro-1,2,5-thiadiazol-3-yl)morpholine is unique due to the combination of its morpholine, epoxide, and thiadiazole components. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
特性
分子式 |
C9H15N3O3S |
|---|---|
分子量 |
245.30 g/mol |
IUPAC名 |
4-[3-(oxiran-2-ylmethoxy)-2,3-dihydro-1,2,5-thiadiazol-4-yl]morpholine |
InChI |
InChI=1S/C9H15N3O3S/c1-3-13-4-2-12(1)8-9(11-16-10-8)15-6-7-5-14-7/h7,9,11H,1-6H2 |
InChIキー |
BYIVMSKHRTVULH-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=NSNC2OCC3CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


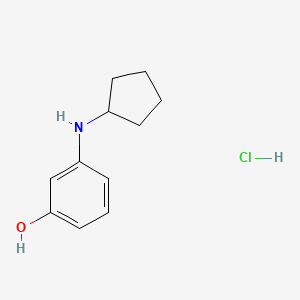
![(Z)-4-[3-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol](/img/structure/B13843136.png)
![methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13843144.png)
![8-Methoxy-8H-isothiazolo[5,4-b]indole](/img/structure/B13843148.png)

![tert-butyl N-[4-fluoro-2-[[4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzoyl]amino]phenyl]carbamate](/img/structure/B13843155.png)

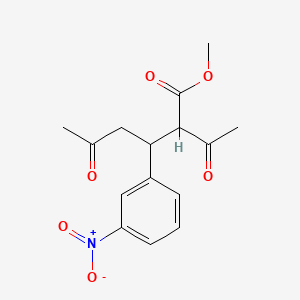
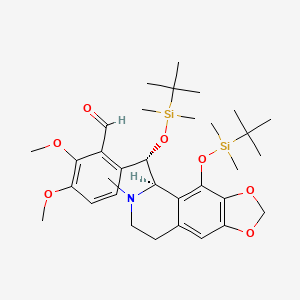
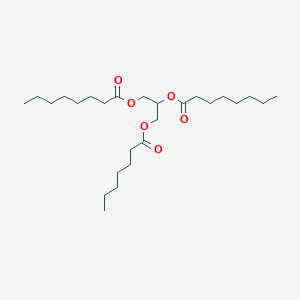
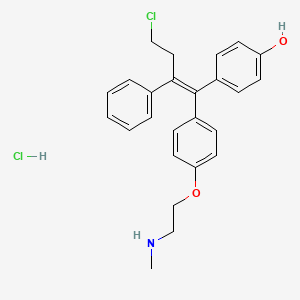

![3-[Methyl-[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]amino]propan-1-ol](/img/structure/B13843190.png)
![7-Aminopyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13843205.png)
